(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate)
Description
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) is a complex organic compound featuring an oxazole core substituted with a hencosyl (C21) chain at the 2-position and two methylene-linked docosanoate (C22 ester) groups. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is central to its structure, while the long alkyl chains (hencosyl and docosanoate) impart significant hydrophobicity.
Properties
CAS No. |
89036-54-4 |
|---|---|
Molecular Formula |
C70H135NO5 |
Molecular Weight |
1070.8 g/mol |
IUPAC Name |
[4-(docosanoyloxymethyl)-2-henicosyl-5H-1,3-oxazol-4-yl]methyl docosanoate |
InChI |
InChI=1S/C70H135NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67-71-70(64-74-67,65-75-68(72)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66-76-69(73)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |
InChI Key |
VFNCJBYJJVLQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring is typically synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The long-chain fatty acid esters are then introduced through esterification reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) involves its interaction with specific molecular targets and pathways. The oxazole ring and long-chain fatty acid esters play a crucial role in its biological activity. The compound can interact with cell membranes, enzymes, and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Indolo[4,5-e]indole Derivatives (e.g., 1,3,3,8,10,10-hexamethyl-2,9-dimethylene-1,2,3,8,9,10-hexahydroindolo[4,5-e]indole)
- Structure : Shares a fused heterocyclic system (indoloindole) with methylene substitutions.
- Reactivity : Undergoes nitrosation in acetic acid with sodium nitrite, forming intermediates like nitrosomethylene derivatives .
- Applications : Explored for biological activity, contrasting with the ester-functionalized (2-henicosyl-oxazol) compound, which may prioritize material stability over bioactivity.
Docosanoate Esters (e.g., Ethyl Docosanoate, Methyl Docosanoate) Structure: Simple esters of docosanoic acid (C22:0 fatty acid) with short-chain alcohols (e.g., ethanol, methanol). Properties: High melting points (~70–80°C) due to saturated hydrocarbon chains; used as analytical standards or in lipid research .
Functional Analogues
Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)
- Structure : Linear aliphatic diisocyanate (NCO-(CH2)6-NCO).
- Reactivity : Highly reactive towards hydroxyl groups, forming polyurethanes.
- Divergence : Unlike the ester-dominated target compound, hexamethylene diisocyanate’s reactivity is driven by isocyanate groups, limiting direct comparability except in polymer precursor roles .
Data Table: Key Properties of Comparable Compounds
Research Findings and Gaps
- Thermal Stability: Docosanoate esters exhibit high thermal stability ; the target compound may inherit this trait, though steric effects from the oxazole core could alter decomposition pathways.
- Biological Relevance : Unlike nitrosated indoloindoles , the target compound’s bioactivity remains unexplored. Its ester groups may reduce cytotoxicity compared to nitroso derivatives.
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C₅₈H₁₁₁N₁O₄
- Molecular Weight : 1070.8246 g/mol
Structure
The compound features an oxazole ring, which is known for its biological significance, particularly in pharmaceuticals. The long aliphatic chains (docosanoate) contribute to its amphiphilic nature, potentially influencing its interaction with biological membranes.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that long-chain fatty acid derivatives can influence cell proliferation and apoptosis in cancer cells. The structural characteristics of (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) may enhance its ability to penetrate cellular membranes, possibly leading to cytotoxic effects on tumor cells.
Case Studies
- Study on Oxazole Derivatives : A study examined a series of oxazole derivatives for anticancer activity, noting that modifications in the alkyl chain length significantly affected their efficacy. This suggests that (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) may have enhanced activity due to its unique structure.
- Fatty Acid Influence on Cell Membranes : Research on fatty acids has shown that they can modulate membrane fluidity and permeability, which could be relevant for the biological activity of this compound in cellular contexts.
Toxicological Data
While specific toxicological data for (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) is sparse, general assessments based on similar compounds indicate low toxicity levels in appropriate concentrations. It is crucial to conduct further studies to establish a comprehensive safety profile.
Environmental Impact
According to the GREENSCREEN® assessment, this compound falls under various hazard categories but lacks detailed environmental impact studies. Its long-chain fatty acid components may suggest biodegradability; however, empirical data is necessary for conclusive claims.
Data Table
| Property | Value |
|---|---|
| CAS Number | 89036-54-4 |
| Molecular Formula | C₅₈H₁₁₁N₁O₄ |
| Molecular Weight | 1070.8246 g/mol |
| Antimicrobial Activity | Potentially active |
| Cytotoxicity | Requires further study |
| Safety Profile | Low toxicity expected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
